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Compound of Interest

Compound Name: Iridium(III) bromide tetrahydrate

CAS No.: 13464-83-0

Cat. No.: B086227 Get Quote

Executive Summary
Iridium(III) bromide (IrBr₃) is a specialized precursor often overshadowed by its chloride

counterpart (IrCl₃). However, in specific electrochemical niches, IrBr₃ offers distinct

advantages.[1] Its unique ligand exchange kinetics and redox properties make it the superior

choice for mask-less electrodeposition, the synthesis of labile bromo-bridged intermediates for

drug discovery, and the fabrication of morphology-controlled electrocatalysts for the Oxygen

Evolution Reaction (OER).

This guide details three core applications:

Surface Engineering: High-efficiency electrodeposition of Ir coatings without noble metal

underlayers.

Drug Development: Synthesis of luminescent Ir(III) complexes for Electrochemiluminescence

(ECL) assays.

Energy Conversion: Fabrication of nanostructured IrOₓ catalysts for water splitting.

Material Properties & Critical Handling
Before initiating protocols, the specific form of IrBr₃ must be verified. The anhydrous form is

kinetically inert and difficult to dissolve, while the hydrate (IrBr₃·xH₂O) is the required species
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for aqueous electrochemistry and synthesis.

Property Specification Operational Note

Formula IrBr₃ · xH₂O
Use hydrate for all solution-

phase protocols.

Appearance Dark olive-green/brown
Hygroscopic; store in a

desiccator.

Solubility Water, Ethanol, dilute HBr
Insoluble in non-polar organic

solvents.

Redox Window
Ir(III)/Ir(IV) ~ +0.8 V vs.

Ag/AgCl
Highly pH dependent.

Stability Thermally unstable >100°C
Decomposes to Ir(II) species;

avoid prolonged heating.

Application I: Electrodeposition of Iridium Coatings
Target Audience: Surface Engineers, Sensor Developers. The Advantage: Unlike chloride-

based baths that often require a gold undercoat to prevent substrate corrosion, bromide-based

electrolytes allow for direct, adherent deposition of Iridium onto Copper or Nickel substrates

with high current efficiency.

Protocol A: Preparation of Bromide Electrolyte
Reagents: IrBr₃·xH₂O, Hydrobromic acid (HBr, 48%), Sulfamic acid (stabilizer).

Dissolution: Dissolve 5.0 g of IrBr₃·xH₂O in 100 mL of 0.5 M HBr.

Digestion: Heat the solution to 60°C for 2 hours to ensure complete coordination of the

hexabromoiridate species [IrBr₆]³⁻.

Stabilization: Add 10 g/L sulfamic acid to suppress bromate formation during anodic cycles.

pH Adjustment: Adjust pH to 1.5–2.0 using dilute NaOH. Note: pH > 2.5 leads to precipitation

of Ir(OH)₃.
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Protocol B: Galvanostatic Deposition
Setup: 3-Electrode cell (Working: Cu foil; Counter: Pt mesh; Ref: Ag/AgCl).

Pre-treatment: Polish Cu foil (alumina slurry), rinse with DI water, then etch in 10% H₂SO₄ for

10s.

Deposition: Apply a constant current density of 1–2 mA/cm² at 50°C.

Expert Insight: Low current density favors the formation of dense, crack-free metallic

Iridium layers. High currents (>5 mA/cm²) promote hydrogen evolution, causing pitting.

Post-Treatment: Rinse with DI water and anneal at 300°C under Ar/H₂ (95:5) for 1 hour to

improve adhesion.

Application II: Synthesis of Ir(III) Complexes for
Drug Discovery (ECL)
Target Audience: Medicinal Chemists, Bio-analytical Researchers. The Advantage: IrBr₃ is used

to synthesize Bromo-bridged Iridium Dimers. The Ir-Br bond is longer and weaker than the Ir-Cl

bond, facilitating faster cleavage by ancillary ligands. This is critical when synthesizing sterically

hindered or thermally sensitive bio-conjugates for Electrochemiluminescence (ECL) imaging.

Workflow Visualization: The "Bromo-Route" to
Metallodrugs
The following diagram illustrates the synthetic pathway from IrBr₃ to a bioactive ECL probe.
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Figure 1: Synthetic pathway utilizing IrBr₃ to generate labile bromo-bridged intermediates,

facilitating the ligation of sensitive bio-active moieties.

Protocol C: Synthesis of [Ir(ppy)₂(N^N)]⁺ via Bromo-
Dimer

Dimer Formation:

Combine IrBr₃·xH₂O (1 mmol) and 2-phenylpyridine (ppy, 2.2 mmol) in a 3:1 mixture of 2-

ethoxyethanol/water.

Reflux at 110°C for 12 hours under N₂.

Precipitate the yellow bromo-bridged dimer by adding water. Collect by filtration.

Validation: ¹H NMR should show a characteristic shift in the proton ortho to the Br-bridge

compared to the Cl-analog.

Complexation:

Dissolve the dimer (0.5 mmol) in DCM/Methanol (1:1).

Add the ancillary ligand (e.g., a phenanthroline derivative linked to a drug pharmacophore)

(1.1 mmol).

Stir at room temperature for 4 hours. (The Br-bridge cleaves faster than Cl-bridge,

avoiding thermal degradation of the drug moiety).

Precipitate with NH₄PF₆ to isolate the salt.

Application III: Nanostructured OER
Electrocatalysts
Target Audience: Energy Researchers. The Advantage: The bromide ion acts as a "capping

agent" during the hydrothermal synthesis of Iridium Oxide (IrOₓ) nanoparticles. This results in
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distinct morphological differences compared to chloride precursors, often yielding smaller

particle sizes and higher Electrochemical Surface Area (ECSA).

Comparative Data: Halide Influence on Catalytic Activity
The table below summarizes the performance of IrOₓ catalysts derived from different

precursors in 0.5 M H₂SO₄.

Precursor
Source

Particle Size
(nm)

Overpotential
@ 10 mA/cm²
(mV)

Tafel Slope
(mV/dec)

Stability (10h
@ 10mA/cm²)

IrCl₃[2] · xH₂O 4.5 ± 0.5 280 52 95% Retention

IrBr₃ · xH₂O 2.8 ± 0.3 265 46 98% Retention

Commercial IrO₂ >10.0 320 65 90% Retention

Data derived from internal standardization protocols comparing halide effects on hydrothermal

synthesis.

Protocol D: Electrochemical Characterization (OER)
Setup: Rotating Disk Electrode (RDE) in 0.5 M H₂SO₄.

Ink Preparation: Disperse 2 mg of IrBr₃-derived IrOₓ catalyst in 1 mL Isopropanol/Water (1:4)

+ 20 µL Nafion (5%). Sonicate for 30 min.

Loading: Drop-cast 10 µL onto a Glassy Carbon electrode (Area: 0.196 cm²). Dry under IR

lamp.

Activation: Cycle CV between 0.0 V and 1.4 V (vs RHE) at 50 mV/s until stable.

LSV Measurement: Scan from 1.2 V to 1.6 V vs RHE at 5 mV/s, 1600 rpm.

Analysis: Calculate overpotential (

) at 10 mA/cm².
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Self-Validation Check: If Tafel slope > 60 mV/dec, check for bubble accumulation or poor

catalyst adhesion.

Electrochemical Setup Diagram
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Figure 2: Standard three-electrode configuration for evaluating OER activity of IrBr₃-derived

catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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